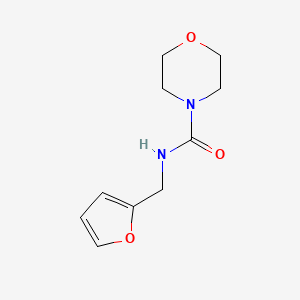
N-(furan-2-ylmethyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was achieved by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . Another study reported the synthesis of a series of “N-(furan-2-ylmethyl)-1H-indole-3-carboxamide” derivatives for developing novel indole scaffolds as anticancer agents .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated. For example, the crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” involved the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another study reported the use of vinyl sulfonium salts in the synthesis of morpholines and related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure, dihedral angle, and intermolecular hydrogen bonding interactions of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” were studied .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A series of N-(furan-2-ylmethyl)morpholine-4-carboxamide derivatives were synthesized, showing good antibacterial and antifungal activities, indicating their potential as bioactive molecules (Loganathan Velupillai et al., 2015). Another study focused on synthesizing a mannich base derivative to investigate its corrosion inhibition efficiency on brass in HCl medium, highlighting its protective properties against metal corrosion (N. Zulfareen et al., 2016).
Potential Therapeutic Applications
- One compound identified as TC-5619, a novel selective agonist of the α7 neuronal nicotinic acetylcholine receptor, showed promise for treating cognitive impairment associated with neurological disorders, including schizophrenia (A. Mazurov et al., 2012). This points towards its application in cognitive enhancement therapies.
Anticancer and Antimicrobial Activities
- Research on derivatives has revealed potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, suggesting their potential as therapeutic agents in treating various diseases (Sandra M. Bonilla-Castañeda et al., 2022).
Enzymatic Polymerization
- Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides were explored as sustainable alternatives to polyphthalamides, demonstrating the compound's application in high-performance material development (Yi Jiang et al., 2015).
Anti-Bacterial Activities
- Synthesized derivatives showed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, indicating their potential in addressing antibiotic resistance challenges (A. Siddiqa et al., 2022).
Direcciones Futuras
The synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported . This could potentially open up new avenues for the synthesis of “N-(furan-2-ylmethyl)morpholine-4-carboxamide” and similar compounds. Additionally, the use of these compounds as potential anticancer agents targeting the epidemal growth factor receptor (EGFR) has been explored , indicating potential future directions in medicinal chemistry.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h1-2,5H,3-4,6-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUHIAVXXZPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

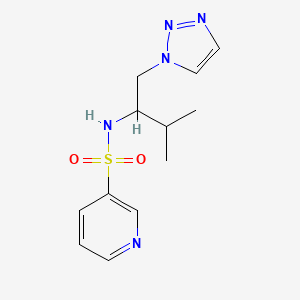
![3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2689542.png)



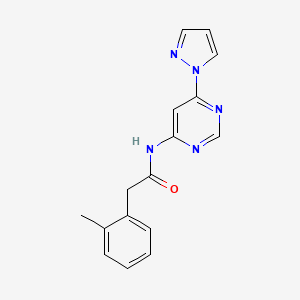

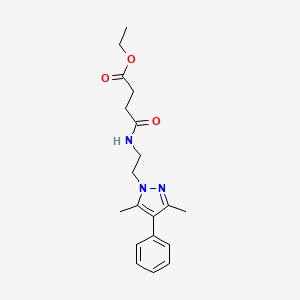
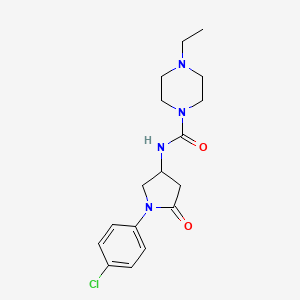
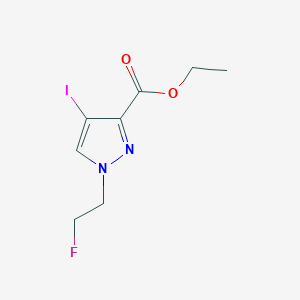
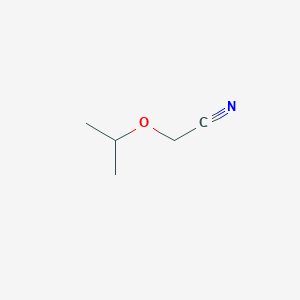
![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)
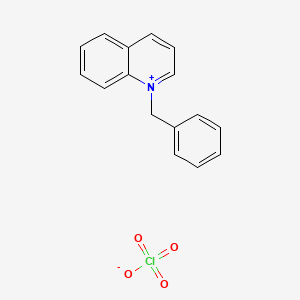
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide](/img/structure/B2689562.png)